2-Hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide
CAS No.: 42069-21-6
Cat. No.: VC16275948
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42069-21-6 |
---|---|
Molecular Formula | C16H15NO4 |
Molecular Weight | 285.29 g/mol |
IUPAC Name | 2-hydroxy-N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]benzamide |
Standard InChI | InChI=1S/C16H15NO4/c1-10-6-8-11(9-7-10)14(19)16(21)17-15(20)12-4-2-3-5-13(12)18/h2-9,16,18,21H,1H3,(H,17,20) |
Standard InChI Key | ZKVVUNODXWHWCE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2O)O |
Introduction
Chemical Identification and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 2-hydroxy-N-(1-hydroxy-2-(4-methylphenyl)-2-oxoethyl)benzamide, reflects its functional groups:
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A benzamide backbone with a hydroxyl substituent at the 2-position.
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A 4-methylphenylglyoxal hemiacetal side chain, contributing to its stereochemical complexity .
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 285.29 g/mol |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
CAS Registry Number | 42069-21-6 |
The structure has been confirmed via NMR, mass spectrometry, and X-ray crystallography in related benzamide derivatives .
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves multi-step organic reactions:
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Acylation: Condensation of salicylic acid derivatives with 4-methylphenylglyoxal.
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Hemiacetal Formation: Acid-catalyzed cyclization to stabilize the glyoxal moiety .
A reported yield of 8% for intermediate methyl-4-bromomethyl benzoate underscores challenges in avoiding side reactions (e.g., methoxy substitution) . Optimized protocols use low-temperature radical bromination to improve efficiency .
Structural Modifications
Derivatives are synthesized by altering:
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The hydroxyl group (e.g., methylation or acetylation).
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The 4-methylphenyl moiety (e.g., halogen substitution) .
These modifications aim to enhance bioavailability and target affinity .
Research Applications and Future Directions
Drug Development
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Anticancer agents: Synergistic effects with cisplatin in preclinical models .
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Enzyme-targeted therapies: Potential for Alzheimer’s (AChE inhibition) and glaucoma (CA inhibition) .
Industrial Applications
Challenges
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